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molecular formula C21H27N3O2 B8732161 Tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate

Tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate

Cat. No. B8732161
M. Wt: 353.5 g/mol
InChI Key: PUQRRWOZJFXJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012443B2

Procedure details

The title compound was prepared as described in WO2010079443A1. To a solution of tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate (16.9 g, 48.1 mmol) in acetic acid (150 mL), sodium cyanoborohydride (3 g, 48.1 mmol) was added portionwise at 25° C. and stirred at the same temperature for 4 h under a nitrogen atmosphere. The solvent was completely evaporated off. The pH was adjusted to 8 to 10 with 1 M aqueous sodium hydroxide solution. The whole was extracted with dichloromethane (2×500 mL). Organic part was dried over sodium sulfate, filtered and concentrated in vacuum to give the crude tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate (16 g, 94%) as a white solid. This material was used as is for the next reaction. MS (ESI, positive ion) m/z (M+1): 354.4. 1H NMR (400 MHz, DMSO) δ 8.26 (s, 1H), 7.40 (d, J=7.5 Hz, 4H), 7.26 (t, J=7.5 Hz, 4H), 7.16 (t, J=7.2 Hz, 2H), 4.68 (t, J=4.6 Hz, 1H), 4.33 (s, 1H), 3.50 (dd, J=12.5, 6.2 Hz, 1H), 3.16 (t, J=7.0 Hz, 2H), 2.78 (t, J=6.9 Hz, 2H), 1.36 (s, 9H).
Name
tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16](=[N:18][NH:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([BH3-])#N.[Na+]>C(O)(=O)C>[CH:1]([N:14]1[CH2:17][CH:16]([NH:18][NH:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate
Quantity
16.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=NNC(=O)OC(C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 4 h under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was completely evaporated off
EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with dichloromethane (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic part was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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